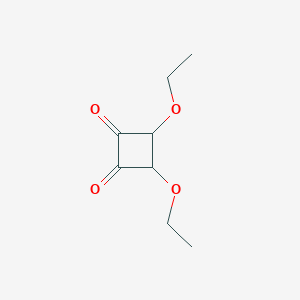

3,4-Diethoxycyclobutane-1,2-dione

Description

Contextualization within Cyclobutane-1,2-dione and Squaric Acid Derivative Chemistry

3,4-Diethoxycyclobutane-1,2-dione is a prominent member of the cyclobutane-1,2-dione family, which are organic compounds characterized by a four-membered carbon ring containing two adjacent carbonyl groups. wikipedia.org The parent compound, cyclobutane-1,2-dione, is a reactive species prone to polymerization. However, the introduction of substituents can significantly stabilize the ring system and modulate its reactivity.

Crucially, this compound is a key derivative of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione). sigmaaldrich.com Squaric acid is a unique oxocarbon acid with a high degree of acidity due to the resonance stabilization of its corresponding dianion, the squarate ion. sigmaaldrich.com The chemistry of squaric acid and its derivatives is vast and has been the subject of intense research. This compound can be considered the diethyl ester of squaric acid, and this relationship is fundamental to its chemical behavior. The presence of the ethoxy groups transforms the highly acidic hydroxyl groups of squaric acid into ether linkages, rendering the molecule a stable, isolable liquid. acs.org This transformation from a hydrophilic acid to a more lipophilic ester greatly expands its utility in organic solvents and its applicability in a broader range of reaction conditions.

The electronic nature of the cyclobutenedione core in this compound is a key determinant of its reactivity. The electron-withdrawing nature of the two carbonyl groups, combined with the electron-donating character of the ethoxy groups through resonance, creates a unique electronic environment. This push-pull system results in a highly polarized and reactive molecule, poised to participate in a variety of chemical transformations.

Historical Development and Research Trajectory of the Compound Class

The study of cyclobutane-1,2-diones and their derivatives is intrinsically linked to the discovery and investigation of squaric acid. While simple cyclobutanes were synthesized in the early 20th century, the unique properties of the oxidized four-membered ring system of squaric acid and its derivatives garnered significant attention later. An early key publication in 1966 by Cohen and Cohen in the Journal of the American Chemical Society detailed the preparation and reactions of various alkoxy- and hydroxy-substituted cyclobutenediones, laying important groundwork for the field. orgsyn.org

Initial synthetic routes to dialkyl squarates, such as the dimethyl and diethyl esters, were often cumbersome. One early method involved the formation of the disilver salt of squaric acid followed by treatment with an alkyl iodide, a process that was both laborious and expensive. researchgate.net Another approach utilized the reaction of squaric acid with diazomethane (B1218177), which suffered from low yields and was not suitable for large-scale preparations. researchgate.net

A significant advancement in the accessibility of dialkyl squarates came with the development of more efficient and general synthesis methods. A notable and widely adopted procedure involves the reaction of squaric acid with an alcohol, such as ethanol (B145695), in the presence of an orthoformate like triethyl orthoformate. researchgate.net This method provides high yields of the desired dialkyl squarate, including this compound, and is amenable to multigram-scale synthesis, which was crucial for expanding its use in research and development.

The research trajectory of this compound and its analogs has since evolved from fundamental studies of its properties to its widespread application as a versatile synthetic intermediate. Its utility as a precursor for the synthesis of squaraine dyes, which are known for their intense and sharp absorption in the visible and near-infrared regions, was an early and significant area of investigation. More recently, the focus has shifted towards harnessing its unique reactivity for the construction of complex molecular scaffolds, including those found in bioactive natural products and pharmaceuticals.

Fundamental Significance in Modern Organic Synthesis and Chemical Theory

The fundamental significance of this compound in modern organic synthesis stems from its role as a versatile four-carbon building block. Its unique reactivity allows for the construction of a wide variety of other cyclic and acyclic structures through a range of chemical transformations.

One of the most powerful applications of this compound is in cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single pot, are highly valued for their efficiency in building molecular complexity. For instance, the reaction of diethyl squarate with allylsilanes in the presence of a Lewis acid can initiate a cascade sequence involving a formal [2+2] cycloaddition, leading to the formation of highly substituted bicyclo[3.2.0]heptenone frameworks. sigmaaldrich.cn This strategy has been successfully applied in the total synthesis of natural products. sigmaaldrich.cn

Furthermore, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. Its reaction with amines, for example, can be controlled to yield either monosubstituted or disubstituted products, providing access to a range of amino-functionalized cyclobutenediones. chemicalbook.com These intermediates can then be further elaborated into more complex heterocyclic systems. The reaction of diethyl squarate with glycosylamines has been studied to link the squarate core to carbohydrates, which can then be conjugated to lipids, solid supports, or proteins. chemicalbook.com

The compound also serves as a starting material for the synthesis of quinones and furanones. chemicalbook.com For example, thermal or photochemical ring-opening of substituted cyclobutenediones derived from diethyl squarate can generate highly reactive vinylketenes, which can then undergo electrocyclization or cycloaddition reactions to form a variety of carbocyclic and heterocyclic systems.

From a theoretical standpoint, the electronic structure of this compound and related squarates has been the subject of computational studies. These investigations have provided insights into the aromaticity of the squarate dianion and the electronic distribution within the molecule, which helps to explain its reactivity and the properties of its derivatives, such as the intense color of squaraine dyes.

Below is a table summarizing some key physical and chemical properties of this compound:

| Property | Value |

| Chemical Formula | C₈H₁₀O₄ |

| Molar Mass | 170.16 g/mol |

| Appearance | Clear yellow to light brownish liquid |

| Boiling Point | 95 °C at 0.1 mmHg acs.org |

| Density | 1.15 g/mL at 25 °C acs.org |

| Refractive Index | n20/D 1.509 acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diethoxycyclobutane-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h7-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEDJGZMDVMYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(=O)C1=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299364 | |

| Record name | 3,4-Diethoxy-1,2-cyclobutanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25910-91-2 | |

| Record name | 3,4-Diethoxy-1,2-cyclobutanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25910-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diethoxy-1,2-cyclobutanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Diethoxycyclobutane 1,2 Dione

Established Synthetic Routes and Mechanistic Considerations

The principal and most widely adopted method for synthesizing 3,4-Diethoxycyclobutane-1,2-dione is the direct esterification of its parent compound, squaric acid. tandfonline.comchemicalbook.com This approach is recognized for its efficiency, safety, and scalability, consistently providing high yields. tandfonline.com

The reaction is a variation of the Fischer-Speier esterification, where squaric acid is treated with ethanol (B145695). A key modification for this specific transformation is the use of an orthoformate, such as triethyl orthoformate, which serves as a highly effective dehydrating agent. tandfonline.comchemicalbook.com The general mechanism for acid-catalyzed esterification involves the initial protonation of a carbonyl oxygen on the squaric acid by a catalytic amount of acid. chemguide.co.ukmasterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by an ethanol molecule. A subsequent proton transfer and the elimination of a water molecule yield the ester. chemguide.co.ukbyjus.com

In this equilibrium-driven reaction, the removal of the water byproduct is crucial to drive the reaction toward completion. masterorganicchemistry.com The triethyl orthoformate accomplishes this by reacting with the generated water to produce more ethanol and ethyl formate, effectively shifting the equilibrium to favor the formation of the diethyl squarate product. A typical laboratory procedure involves heating a mixture of squaric acid, anhydrous ethanol, and triethyl orthoformate to reflux at approximately 80°C for 48 hours, which can yield the desired product in quantities as high as 97%. chemicalbook.com

While the orthoformate-mediated esterification is the standard, other classical methods have been reported for analogous dialkyl squarates, though they are generally less favorable. One such method involves the formation of a disilver salt of squaric acid, followed by treatment with an alkyl halide (e.g., ethyl iodide). orgsyn.org However, this process is considered both laborious and costly. orgsyn.org Another alternative is the reaction of squaric acid with diazomethane (B1218177), but this route provides lower yields and is unsuitable for large-scale preparations due to the inherent hazards of diazomethane. orgsyn.org

Exploration of Alternative and Efficient Synthetic Pathways

Beyond the direct synthesis of this compound, its role as a precursor opens up alternative synthetic pathways to more complex, functionalized cyclobutenediones. A significant methodology involves the reaction of squaric acid derivatives with unsaturated organosilanes. rsc.org For instance, squaric acid dichloride (the di-acid chloride of squaric acid) can react with various organosilanes in the presence of a Lewis acid catalyst to create new carbon-carbon bonds on the cyclobutene (B1205218) ring. rsc.org

Furthermore, this compound itself can be used in these reactions. It reacts with a range of unsaturated organosilanes, including silyl (B83357) ketene (B1206846) ketals and allylsilanes, to yield substitution products. rsc.org This method provides a powerful tool for the regioselective synthesis of highly substituted benzoquinones, naphthoquinones, and other related aromatic systems. orgsyn.org The mode of addition (1,2- or 1,4-) and the resulting product depend on the specific squaric acid derivative used, the substitution pattern of the organosilane, and the reaction conditions. rsc.org

Catalysis is integral to the synthesis and subsequent transformation of this compound. In the established esterification route using triethyl orthoformate, the reaction is fundamentally an acid-catalyzed process. chemguide.co.uk While an external acid catalyst is not always explicitly added, the reaction can be initiated by trace acidic impurities or by the intrinsic acidity of squaric acid itself, which has been shown to function as an effective organocatalyst in other contexts, particularly in water. ias.ac.in

In the alternative synthetic pathways involving C-C bond formation, Lewis acid catalysis is essential. Titanium tetrachloride (TiCl₄) is a typical catalyst used to promote the reaction between squarate esters and organosilanes at low temperatures, such as –78 °C. rsc.org Other Lewis acids have also been employed to enhance the reactivity of the squarate core. For example, zinc triflate (Zn(OTf)₂) has been successfully used to catalyze the coupling of anilines with diethyl squarate. thieme-connect.com

Base catalysis is also employed in the functionalization of diethyl squarate. Triethylamine, a common organic base, is used to catalyze the monoamidation of diethyl squarate with amines, a critical step in the synthesis of precursors for pH-degradable nanogels and other advanced materials. nih.gov

While dedicated studies on "green" syntheses of this compound are not prevalent, the established orthoformate method exhibits several features consistent with the principles of green chemistry. The method is highly efficient, with yields often exceeding 90%, which maximizes atom economy and minimizes waste. tandfonline.comchemicalbook.com It provides a safer and more environmentally benign alternative to routes that use highly toxic and explosive reagents like diazomethane or costly and heavy-metal-based intermediates like silver salts. orgsyn.org

Furthermore, the functionalization of diethyl squarate can often be performed in biocompatible solvents. Reactions such as amidation can proceed in ethanol and water, releasing non-toxic alcohols as the only byproducts. nih.gov The use of squaric acid itself as a recyclable, metal-free organocatalyst in aqueous media for other transformations further underscores the potential for developing sustainable protocols within this area of chemistry. ias.ac.inresearchgate.net

Optimization of Reaction Conditions and Yields for Research Scale Production

The synthesis of dialkyl squarates via the orthoformate method has been optimized to provide high yields suitable for research and multigram scale production. tandfonline.com The reaction conditions can be fine-tuned to maximize output.

For the synthesis of the analogous dimethyl squarate, a detailed procedure reports refluxing squaric acid in methanol (B129727) with trimethyl orthoformate for 4 hours, followed by the slow distillation of the solvent over 2 hours and an additional 18 hours of reflux, resulting in an 89% yield. orgsyn.org A similar protocol for this compound, involving refluxing squaric acid with triethyl orthoformate in ethanol for 48 hours, afforded a 97% yield. chemicalbook.com The general applicability of this method is high, with various dialkyl squarates being synthesized in yields ranging from 77% to 97%. tandfonline.com

The following table summarizes reported conditions and yields for the synthesis of various dialkyl squarates from squaric acid using the orthoformate method.

| Target Compound | Alcohol | Orthoformate | Conditions | Yield (%) | Reference |

| This compound | Ethanol | Triethyl orthoformate | Reflux (80°C), 48 h | 97% | chemicalbook.com |

| 3,4-Dimethoxycyclobutane-1,2-dione | Methanol | Trimethyl orthoformate | Reflux, 4 h; solvent removal; reflux, 18 h | 89% | orgsyn.org |

| Di-n-butyl squarate | n-Butanol | Tri-n-butyl orthoformate | N/A | 77-97% | tandfonline.com |

| Di-isopropyl squarate | Isopropanol | Triisopropyl orthoformate | N/A | 77-97% | tandfonline.com |

These optimized procedures demonstrate that the orthoformate-mediated esterification of squaric acid is a robust and high-yielding method for the production of this compound and its analogs on a laboratory scale.

Reactivity Profiles and Elucidation of Reaction Mechanisms of 3,4 Diethoxycyclobutane 1,2 Dione

Nucleophilic Addition and Substitution Reactions

The strained cyclobutane-1,2-dione core of 3,4-Diethoxycyclobutane-1,2-dione is highly activated towards nucleophilic attack. The presence of two carbonyl groups and two ethoxy groups creates multiple sites for reaction, leading to a diverse range of products.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines, Glycosylamines)

This compound readily undergoes ethoxy substitution with various nitrogen-containing nucleophiles, such as amines and glycosylamines. sigmaaldrich.cn The reaction with amines leads to the formation of 3,4-diaminocyclobut-3-ene-1,2-diones. nih.gov This reactivity has been exploited in the synthesis of novel compounds with potential biological activity, including CXCR2 antagonists. nih.gov

Furthermore, the reaction of this compound with glycosylamines has been studied. sigmaaldrich.cn The resulting derivatives can be linked to amino-functionalized lipids, solid supports, or proteins, highlighting the utility of this reaction in bioconjugation. sigmaaldrich.cn

Detailed studies on the reaction of similar 1,2-dicarbonyl compounds, such as cyclohexane-1,2-dione, with amines have shown the formation of various products, including β-ketoamides and cyclohexane-fused 4,5-dihydro-1,2,3-triazoles, depending on the reaction conditions and the nature of the amine and other reactants. rsc.org The reaction of 1,2-dicarbonyl compounds with 1,3-diamines can lead to the formation of 1,4-diazepines. rsc.org

Reactions with Unsaturated Organosilanes

The reaction of this compound with unsaturated organosilanes represents another important class of its nucleophilic substitution reactions. sigmaaldrich.cn These reactions are valuable for the formation of carbon-carbon bonds and the synthesis of complex molecules. For instance, copper-catalyzed stereoselective and enantiodivergent syntheses of (Z)- or (E)-β,γ-unsaturated ketones have been developed from 1,3-butadienyl silanes and acyl fluorides. nih.gov The stereochemical outcome of these reactions is significantly influenced by the nature of the silyl (B83357) group on the diene. nih.gov This methodology allows for the creation of chiral nonracemic, acyclic β,γ-unsaturated ketones bearing an α-tertiary stereocenter, which are important scaffolds in bioactive natural products. nih.gov

Kinetic and Thermodynamic Studies of Nucleophilic Pathways

The outcome of nucleophilic addition reactions can often be dictated by whether the reaction is under kinetic or thermodynamic control. In kinetically controlled reactions, the product that is formed fastest predominates, whereas in thermodynamically controlled reactions, the most stable product is the major one. libretexts.orgyoutube.com The reaction temperature is a critical factor in determining which pathway is favored. libretexts.orgyoutube.com Lower temperatures often favor the kinetic product, as there is insufficient energy to overcome the activation barrier for the reverse reaction, making the product formation effectively irreversible. libretexts.org Conversely, higher temperatures allow for equilibrium to be reached, leading to the formation of the more stable thermodynamic product. libretexts.orgyoutube.com

A clear distinction between kinetic and thermodynamic control has been observed in various nucleophilic substitution reactions, such as the reaction of polyfluoroalkyl anions with pentafluoropyridine (B1199360) and tetrafluoropyridazine. rsc.org While specific kinetic and thermodynamic studies on the nucleophilic pathways of this compound are not extensively detailed in the provided search results, the principles of kinetic versus thermodynamic control are broadly applicable to its reactions. For instance, in the addition of HBr to a conjugated diene, the 1,2-addition product is the kinetic product, while the 1,4-addition product is the thermodynamic product. libretexts.orgyoutube.com The proximity of the counterion after the initial electrophilic attack can influence the rate of the subsequent nucleophilic attack, favoring the kinetic product. libretexts.org

Rearrangement Reactions Involving the Cyclobutane-1,2-dione Core

The strained four-membered ring of this compound is prone to rearrangement reactions, particularly under basic or acidic conditions, leading to the formation of more stable ring systems.

Mechanistic Studies of Ring Contraction Phenomena

Ring contraction reactions are a significant class of rearrangements that can occur in cyclic systems to relieve ring strain or to form more stable carbocations. chemistrysteps.cometsu.edu These reactions can be induced by acids, bases, or oxidative or photochemical means. etsu.edu

One of the most well-known examples of a base-induced ring contraction is the Favorskii rearrangement of α-halo ketones, which proceeds through a cyclopropanone (B1606653) intermediate. chemistrysteps.com Acid-induced ring contractions often involve Wagner-Meerwein rearrangements, where a carbocation intermediate undergoes a 1,2-alkyl shift, leading to a smaller, more stable ring system. etsu.edu

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have been employed to understand the selectivity and pathways of ring contraction reactions. nih.gov For example, in the oxidative ring contraction of cyclic α-formyl ketones, DFT calculations have shown that both steric and electronic effects of substituents play a crucial role in determining the chemoselectivity between ring-contraction and ring-opening pathways. nih.gov These studies highlight the importance of factors such as ring strain in the transition state and the electronic nature of migrating groups in dictating the reaction outcome. nih.gov

While specific mechanistic studies on the ring contraction of this compound were not found in the search results, the established principles of ring contraction rearrangements in other cyclic systems provide a framework for understanding the potential pathways this compound might undergo.

Influence of Substituents on Rearrangement Pathways

The rearrangement pathways of the cyclobutane (B1203170) core are significantly influenced by the nature of its substituents. While this compound itself is relatively stable, its derivatives, particularly those formed by the substitution of one ethoxy group, exhibit distinct reactivity patterns.

When this compound reacts with primary or secondary amines, it forms alkyl squaramate esters. The subsequent reactivity of these squaramates is heavily dependent on the structure of the amine substituent. Studies on the hydrolytic behavior of these esters reveal that the N-alkyl chain plays a crucial role. For instance, squaramate esters functionalized with a terminal nucleophilic group, such as an amine, in the γ-position of the alkyl chain undergo rapid intramolecular cyclization to form cyclic squaramides. rsc.orgrsc.org This demonstrates a clear case of neighboring group participation (NGP), where the substituent dictates the reaction pathway, favoring intramolecular rearrangement over intermolecular reactions like hydrolysis. rsc.org The rate of these reactions is pH-dependent, with basic groups like amines providing anchimeric assistance that can accelerate hydrolysis or cyclization. rsc.orgrsc.org

Furthermore, derivatives of squaric acid can undergo more profound skeletal rearrangements. Research on 4-hydroxy-2-cyclobutenones, which can be derived from squaric acid, has shown they can undergo a radical-mediated ring enlargement to produce highly substituted furanones. acs.org This type of rearrangement highlights that substituents capable of stabilizing radical intermediates can open pathways to completely different ring systems.

Table 1: Influence of Substituents on Squaramate Ester Reactivity

| Substituent on Squaramate | Predominant Reaction Pathway | Influencing Factor |

| Simple alkyl chain (e.g., n-butyl) | Slow hydrolysis at pH > 9 | Lack of neighboring group participation. rsc.org |

| Alkyl chain with terminal amine | pH-dependent hydrolysis/cyclization | Neighboring group participation by the amine. rsc.orgrsc.org |

| Alkyl chain with γ-nucleophile | Rapid intramolecular cyclization | Formation of a stable cyclic squaramide. rsc.org |

Cycloaddition Chemistry and Pericyclic Reactions

The conjugated π-system of this compound makes it an active participant in cycloaddition reactions, a powerful class of pericyclic reactions for ring formation.

Photochemical [2+2] cycloadditions are a hallmark reaction for forming four-membered rings and often involve a carbonyl compound. libretexts.org The reaction proceeds through the photo-excitation of the carbonyl group to a triplet state, which then reacts with an alkene. Given that this compound possesses two α-dicarbonyl functionalities, it is a prime candidate for such reactions.

While direct photochemical [2+2] cycloadditions of this compound are not extensively documented in the provided literature, the reactivity of similar α-diketones provides a strong precedent. For example, acenaphthenequinone (B41937) reacts with alkenes exclusively via one of its carbonyl groups to yield [2+2] cycloadducts (oxetanes). mdpi.com Ketenes, which also feature an sp-hybridized carbon, readily undergo thermal [2+2] cycloadditions. libretexts.orgyoutube.com The strained nature of the cyclobutene (B1205218) ring in diethyl squarate, combined with the presence of two carbonyl groups, suggests that it should readily participate in photochemical [2+2] cycloadditions with alkenes to form spirocyclic or fused oxetane (B1205548) systems. libretexts.orgrsc.org

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. organic-chemistry.orglibretexts.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. libretexts.orgmasterorganicchemistry.comlibretexts.org

This compound possesses two carbonyl groups, which are strongly electron-withdrawing, making its double bond electron-poor. This electronic feature makes it an excellent candidate to act as a dienophile in Diels-Alder reactions. organic-chemistry.org It would react with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. The reaction is expected to be stereospecific, preserving the stereochemistry of the diene in the final product. libretexts.orglibretexts.org The high reactivity of quinones, which are also activated dienophiles, in Diels-Alder reactions further supports the potential for diethyl squarate to participate in similar transformations. libretexts.org

Transformations Leading to Carbocyclic and Heterocyclic Systems

Diethyl squarate serves as a versatile building block for synthesizing a variety of carbocyclic and heterocyclic structures through ring-opening, rearrangement, and condensation reactions.

This compound and its close analog, dimethyl squarate, are established starting materials for the synthesis of quinones and furanones. sigmaaldrich.com

The synthesis of substituted furanones can be achieved from squaric acid derivatives through an oxidative rearrangement mechanism. For instance, 4-hydroxy-2-cyclobutenones, upon treatment with an oxidant, can undergo ring enlargement to yield highly substituted furanone products. acs.org Another approach involves the electrophilic cyclization of γ-hydroxyalkynones, which can be prepared from precursors accessible from squarates, to give 3(2H)-furanones. organic-chemistry.orgnih.gov

Table 2: Synthesis of Furanones and Quinones from Squarate Derivatives

| Starting Material | Target Molecule | Key Transformation |

| 4-Hydroxy-2-cyclobutenone | Substituted Furanone | Oxidative rearrangement/ring enlargement. acs.org |

| Dimethyl Squarate | Substituted Quinone | Thermal ring-opening to vinylketene, cycloaddition, and subsequent rearrangement/oxidation. sigmaaldrich.com |

The reaction of this compound with amines is a cornerstone of its application in heterocyclic synthesis. The initial reaction with one equivalent of a primary or secondary amine readily displaces one of the ethoxy groups to form a stable squaramate ester. rsc.orgrsc.org These intermediates are precursors to various nitrogen-containing heterocycles.

A second nucleophilic substitution by another amine yields 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) derivatives. nih.gov More elaborately, if the initial amine contains another nucleophilic group, intramolecular cyclization can occur. As previously discussed, an amine substituent with a terminal nucleophile can attack the squaramate carbonyl to form cyclic structures. rsc.orgrsc.org This strategy provides a direct route to pyrrolidine-dione type systems. For example, reaction of diethyl squarate with an amino acid or a related substrate can lead to the formation of a five-membered pyrrolidine (B122466) ring fused to the cyclobutane core, which can then be further manipulated. While many syntheses of pyrrolidines start from other precursors, nih.govmdpi.comorganic-chemistry.orgmdpi.comnih.gov the predictable and chemoselective reactivity of diethyl squarate with amines makes it a valuable starting point for building the pyrrolidine scaffold. rsc.orgnih.govnih.gov

Table 3: Formation of Pyrrolidine Precursors from Diethyl Squarate

| Reactant(s) | Intermediate/Product | Reaction Type |

| Diethyl Squarate + 1 eq. Amine | Alkyl Squaramate Ester | Nucleophilic Acyl Substitution |

| Diethyl Squarate + 2 eq. Amine | 3,4-Diaminocyclobut-3-ene-1,2-dione | Sequential Nucleophilic Acyl Substitution nih.gov |

| Squaramate ester with γ-amino group | Cyclic Squaramide (Pyrrolidine-dione analog) | Intramolecular Cyclization rsc.orgrsc.org |

Theoretical and Computational Investigations of 3,4 Diethoxycyclobutane 1,2 Dione

Quantum Chemical Analysis of Electronic Structure and Bonding

There is no specific published research detailing the quantum chemical analysis of the electronic structure and bonding of 3,4-Diethoxycyclobutane-1,2-dione. Such an analysis would typically involve the determination of molecular geometry, bond lengths, bond angles, and electronic properties through methods like Density Functional Theory (DFT) or ab initio calculations. While studies exist for the closely related 1,2-dimethoxycyclobutene-3,4-dione, this data cannot be directly extrapolated to the diethoxy derivative without dedicated calculations.

Computational Modeling of Reaction Mechanisms

Detailed computational modeling of the reaction mechanisms involving this compound is not available in the public domain. Research in this area would be crucial for a deeper understanding of its synthetic utility.

Characterization of Transition States and Intermediates

No specific studies characterizing the transition states and intermediates for reactions of this compound have been found. This information is critical for mapping out the precise pathways of its chemical transformations.

Calculation of Activation Energies and Reaction Free Energies

Similarly, there is a lack of published data on the calculated activation energies and reaction free energies for reactions involving this specific compound. Such calculations provide fundamental insights into reaction feasibility and kinetics. For the unsubstituted cyclobutane-1,2-dione, computational studies on its reaction with hydroxide (B78521) have shown a strong preference for a benzilic acid-type rearrangement, with a calculated activation energy (ΔG≠) of 14.3 kcal/mol at the CEPA/1 level. beilstein-journals.org However, these values are not directly transferable to the diethoxy-substituted compound.

Role of Solvent Effects in Reaction Pathways

The influence of solvent effects on the reaction pathways of this compound has not been computationally modeled in available literature. Understanding these effects is vital for optimizing reaction conditions and predicting outcomes in different solvent environments.

Density Functional Theory (DFT) and Ab Initio Methods in Mechanistic Studies

While DFT and ab initio methods are powerful tools for investigating reaction mechanisms, their specific application to elucidate the mechanistic pathways of this compound is not documented in accessible research. mdpi.comresearchgate.net Computational studies on other cyclic diones demonstrate the potential of these methods to distinguish between different reaction paths, such as rearrangements and ring-openings, by calculating the associated energy barriers. beilstein-journals.org

Prediction of Novel Reactivity and Molecular Transformations

In the absence of foundational computational data on its electronic structure and known reaction mechanisms, any prediction of novel reactivity and molecular transformations for this compound would be purely speculative. Detailed theoretical studies are a prerequisite for the rational design of new reactions and applications based on this compound.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

In Situ Spectroscopic Studies of Reaction Dynamics (e.g., FT-IR)

In situ FT-IR spectroscopy is a powerful technique for monitoring the real-time progress of reactions involving 3,4-diethoxycyclobutane-1,2-dione. By tracking changes in the vibrational frequencies of functional groups, researchers can gain insights into reaction kinetics and the formation and consumption of various species. The prominent C=O stretching vibrations of the cyclobutenedione core, typically observed in the infrared spectrum, are particularly useful for this purpose. researchgate.netmdpi.com

For instance, in reactions where this compound undergoes ethoxy substitution, the characteristic peaks of the starting material would decrease in intensity, while new peaks corresponding to the product appear. A study on the related compound, squaric acid (3,4-dihydroxycyclobutene-1,2-dione), demonstrated the utility of FT-IR in tracking its reactions. ias.ac.in The strong, broad band around 1508 cm⁻¹ (representing overlapped C=C and C=O stretching) and the asymmetric C=O stretching at 1814 cm⁻¹ in squaric acid serve as clear markers. mdpi.com Similarly, the reaction of this compound can be followed by observing the disappearance of its characteristic carbonyl absorptions and the emergence of new vibrational bands associated with the products. chemicalbook.comsigmaaldrich.cn This real-time analysis is crucial for understanding the dynamics of reactions such as nucleophilic additions or cycloadditions involving the squarate moiety. rsc.org

Table 1: Typical FT-IR Data for Squarate Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Symmetric Stretch | ~1780 |

| C=O | Asymmetric Stretch | ~1815 |

| C=C | Stretch | ~1640 |

Application of Advanced NMR Techniques for Complex Structural and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound and its derivatives. While standard ¹H and ¹³C NMR provide basic structural information, more sophisticated techniques are employed for unambiguous signal assignment and to probe subtle mechanistic details. chemicalbook.comipb.pt

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. rsc.org A study on amidosquaramides, which are derivatives of diethyl squarate, utilized these techniques to assign proton and carbon signals definitively. rsc.org For this compound itself, ¹H NMR would show a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) of the ethoxy groups. The ¹³C NMR would display characteristic signals for the carbonyl carbons, the olefinic carbons of the ring, and the carbons of the ethoxy groups. chemicalbook.com

These advanced NMR methods are also vital for studying reaction mechanisms. For example, monitoring changes in chemical shifts and coupling constants during a reaction can help identify intermediates and understand the stereochemical outcomes. ipb.pt Isotope labeling studies, in conjunction with NMR, can further illuminate reaction pathways.

Table 2: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| ¹H (-OCH₂-) | ~4.8 | Quartet | ~7.1 |

| ¹H (-CH₃) | ~1.5 | Triplet | ~7.1 |

| ¹³C (C=O) | ~185-195 | - | - |

| ¹³C (C=C) | ~170-180 | - | - |

| ¹³C (-OCH₂-) | ~70 | - | - |

Mass Spectrometry for Reaction Product Identification and Pathway Confirmation

Mass spectrometry (MS) is a critical tool for determining the molecular weight of reaction products of this compound and for confirming proposed reaction pathways through fragmentation analysis. nist.govnih.gov The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook, providing a reference for its fragmentation pattern. nist.gov

In mechanistic studies, MS can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to separate and identify products from a reaction mixture. For instance, in a reaction where this compound reacts with an amine, the resulting product would show a molecular ion peak corresponding to the substitution of an ethoxy group with the amine. The fragmentation pattern would further confirm the structure, showing losses of characteristic fragments. nih.govlibretexts.org

A study on the use of squaric acid as a moiety for the mass spectrometry-based analysis of amines highlighted the utility of this chemical family in MS studies. nih.gov The stable conjugates formed allowed for sensitive detection and structural analysis. This demonstrates the suitability of the squarate core for MS-based investigation of reaction products.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₄ nist.gov |

| Molecular Weight | 170.16 g/mol nist.gov |

| Base Peak (m/z) | Typically corresponds to a stable fragment |

X-ray Crystallography in the Elucidation of Key Intermediates or Derivatives (if applicable)

X-ray crystallography provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and three-dimensional arrangement of atoms in a crystalline solid. While there are no specific published crystal structures for this compound itself, the technique is highly applicable to its solid derivatives and precursors. tamu.edudntb.gov.uamkuniversity.ac.in

For example, its precursor, squaric acid, is known to form diffraction-quality crystals, and its structure has been extensively studied. sigmaaldrich.comsigmaaldrich.com The ability to obtain a crystal structure is invaluable for confirming the absolute stereochemistry of chiral derivatives or for understanding the solid-state packing and intermolecular interactions that can influence reactivity. Should a reaction involving this compound yield a stable, crystalline product, X-ray diffraction would be the ultimate method for its structural verification.

Strategic Applications of 3,4 Diethoxycyclobutane 1,2 Dione in Complex Molecule Synthesis

Utilization as a Versatile Building Block in Organic Synthesis

3,4-Diethoxycyclobutane-1,2-dione, also known as diethyl squarate, is a valuable and versatile building block in organic synthesis due to its unique structural features and reactivity. thermofisher.comfishersci.no Its four-membered ring system, flanked by two carbonyl groups and two ethoxy groups, provides a scaffold for a wide range of chemical transformations. thermofisher.comontosight.ai The reactivity of the ethoxy groups allows for sequential and selective reactions with nucleophiles, particularly amines, to form mono- and disubstituted squaramides. utwente.nlrsc.org This stepwise reactivity is a key feature, enabling the construction of unsymmetrical molecules with high precision. rsc.org

The synthetic utility of this compound extends to its role as a precursor for various functionalized molecules. It can be transformed into a variety of derivatives, including other dialkyl squarates, by transesterification. chemicalbook.com Furthermore, its reaction with organolithium reagents followed by further transformations provides access to highly substituted benzo- and naphthoquinones. orgsyn.org The ability to participate in cycloaddition and nucleophilic addition reactions further expands its utility in constructing complex molecular frameworks. ontosight.ai

The following table summarizes the key properties of this compound:

| Property | Value |

| Chemical Formula | C8H10O4 |

| Molar Mass | 170.16 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 95 °C at 0.1 mmHg |

| Density | 1.150 g/mL |

| Refractive Index | 1.5080 to 1.5100 at 20 °C |

This data is compiled from various chemical suppliers and databases. thermofisher.comfishersci.no

Role in the Development of Chiral Catalysts and Auxiliaries (e.g., Squaramides)

A significant application of this compound lies in the synthesis of chiral squaramides, which have emerged as powerful hydrogen-bond-donating catalysts and auxiliaries in asymmetric synthesis. sigmaaldrich.com The squaramide core, derived from the reaction of this compound with primary amines, possesses both hydrogen-bond donor (N-H) and acceptor (C=O) sites. nih.govnih.gov This bifunctionality allows squaramides to effectively organize and activate substrates in a stereocontrolled manner.

The synthesis of chiral squaramides typically involves the reaction of this compound with two equivalents of a chiral amine or a stepwise reaction with two different amines, one of which is chiral. researchgate.net This modular approach allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high enantioselectivity in a variety of organic transformations. For instance, chiral squaramides have been successfully employed as catalysts in Friedel-Crafts reactions of indoles. sigmaaldrich.comthermofisher.com

The development of squaramide-based catalysts has provided a valuable tool for medicinal chemists and researchers in drug discovery. researchgate.netnih.gov The ability to synthesize enantiomerically pure compounds is crucial for producing safe and effective pharmaceuticals.

Precursor in the Construction of Functionalized Molecular Architectures

The unique reactivity of this compound makes it an excellent precursor for the construction of diverse and highly functionalized molecular architectures. Its ability to undergo sequential nucleophilic substitution reactions allows for the controlled introduction of different functional groups, leading to the synthesis of complex molecules with specific properties. rsc.org

One notable application is in the synthesis of squaraine dyes. These dyes, characterized by a central squaric acid core, exhibit strong absorption and fluorescence in the visible and near-infrared regions, making them suitable for various applications, including as sensors and in materials science. nih.gov The synthesis of squaraines often begins with a dialkyl squarate like this compound.

Furthermore, the squaric acid scaffold derived from this compound can serve as a building block for creating ordered polymeric networks. sigmaaldrich.com These networks can exhibit interesting properties for applications in catalysis, nonlinear optics, and molecular recognition. sigmaaldrich.com The rigid and planar nature of the squarate core contributes to the formation of well-defined structures. researchgate.net

Engineering of Linkers and Scaffolds for Chemical Biology Research

In the field of chemical biology, this compound and its derivatives have proven to be invaluable tools for the engineering of linkers and scaffolds for bioconjugation. utwente.nl The reaction of dialkyl squarates with amines is a mild and efficient method for covalently linking molecules, including biomolecules like proteins and carbohydrates. rsc.orgnih.gov

The key to this application is the differential reactivity of the two alkoxy groups on the cyclobutene-1,2-dione core. utwente.nl The first reaction with an amine to form a monoamide monoester is generally faster than the second reaction to form the diamide. rsc.org This allows for a two-step or one-pot sequential coupling of two different amine-containing molecules, leading to the formation of well-defined bioconjugates. nih.gov This methodology has been widely used to prepare neoglycoconjugates, which are important tools for studying carbohydrate-protein interactions. nih.govacs.org

The stability of the resulting squaramide linkage under physiological conditions is another crucial advantage for its use in chemical biology. asynt.com This robust connection ensures that the conjugated molecules remain intact during biological studies.

Contributions to the Synthesis of Complex Natural Products and Analogues

While direct applications of this compound in the total synthesis of complex natural products are not as extensively documented as its other uses, its role as a versatile building block provides a strategic advantage in the synthesis of natural product analogues and fragments. The ability to construct highly functionalized and stereochemically defined structures from this simple precursor is a powerful tool for synthetic chemists. beilstein-journals.org

The squaramide moiety, readily accessible from this compound, has been incorporated into various molecules designed as bioisosteres of carboxylic acids or amides. researchgate.netasynt.com This strategy allows for the modification of the physicochemical properties of a lead compound, potentially improving its metabolic stability or cell permeability. asynt.com For example, squaramides have been investigated as potential replacements for the carboxylic acid group in various drug candidates. asynt.com

The synthesis of nucleoside analogues containing a squaric acid core represents another area where this chemistry contributes to the development of potential therapeutic agents. bac-lac.gc.ca These analogues can mimic natural nucleosides and interact with biological targets such as enzymes involved in viral replication or cancer cell proliferation. bac-lac.gc.ca

Conclusion and Future Research Directions

Synthesis of Progress and Remaining Challenges in 3,4-Diethoxycyclobutane-1,2-dione Research

Research to date has successfully established the fundamental chemical identity and some key reactive properties of this compound. It is recognized as a valuable starting material in organic synthesis. For instance, it is utilized in the preparation of various heterocyclic compounds such as furanones and quinones. sigmaaldrich.cn Furthermore, its reaction with glycosylamines to form derivatives that can be linked to lipids, proteins, and solid supports highlights its utility in bioconjugation and materials science. sigmaaldrich.cn

However, a significant challenge lies in the comprehensive understanding of its reaction mechanisms under diverse conditions. While the general reactivity of the cyclobutane-1,2-dione core, particularly its susceptibility to nucleophilic attack and subsequent ring-rearrangement or substitution, is known, detailed kinetic and thermodynamic studies specific to the diethoxy derivative are not extensively documented. The influence of the ethoxy groups on the electrophilicity of the carbonyl carbons and the stability of reaction intermediates warrants more profound investigation.

Emerging Avenues for Reactivity and Mechanistic Exploration

The reactivity of this compound is a fertile ground for further exploration. A promising avenue is the detailed investigation of its ethoxy substitution reactions with a wider array of nucleophiles, including various amines and unsaturated organosilanes. sigmaaldrich.cn Computational studies, similar to those performed on the parent cyclobutane-1,2-dione, could provide deep insights into the reaction pathways. beilstein-journals.org For instance, exploring the potential for benzilic acid-type rearrangements under basic conditions could lead to the synthesis of novel, highly functionalized cyclopropane (B1198618) derivatives. beilstein-journals.org

Moreover, the photochemical reactivity of this compound remains an underexplored domain. The conjugated dione (B5365651) system suggests potential for interesting photochemical transformations, such as cycloadditions or rearrangements, which could open up new synthetic routes to complex molecular architectures.

Potential for Interdisciplinary Applications in Advanced Chemical Research

The established ability of this compound to react with biomolecules like glycosylamines provides a strong foundation for its application in chemical biology and medicinal chemistry. sigmaaldrich.cn The resulting squarate derivatives could be explored as linkers in antibody-drug conjugates or as scaffolds for the development of novel therapeutic agents. The synthesis of 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) derivatives as CXCR2 antagonists showcases the potential of the cyclobutenedione core in drug discovery. nih.gov

In the realm of materials science, the rigid, planar structure of the cyclobutenedione ring makes it an attractive building block for the synthesis of functional materials. Following the precedent of its dihydroxy analog (squaric acid), which is used to create ordered polymeric networks with applications in nonlinear optics and catalysis, this compound could be a precursor to novel liquid crystals, organic semiconductors, or porous organic frameworks. sigmaaldrich.com

Open Questions and Future Perspectives in Cyclobutane-1,2-dione Chemistry

The broader field of cyclobutane-1,2-dione chemistry is ripe with opportunities for fundamental and applied research. Key open questions include:

Stereoselective transformations: Developing catalytic enantioselective methods for the synthesis and functionalization of chiral cyclobutane-1,2-dione derivatives remains a significant challenge and a highly desirable goal.

Novel cycloaddition reactions: Exploring the participation of the endocyclic double bond and the carbonyl groups in various pericyclic reactions could lead to the discovery of new and efficient methods for constructing complex polycyclic systems. The use of gold photocatalysis in [2+2] cycloaddition reactions of related systems points towards exciting possibilities. acs.org

Bioorthogonal chemistry: The unique reactivity of the cyclobutenedione core could be harnessed to develop novel bioorthogonal ligation strategies for labeling and imaging biomolecules in their native environment.

Future research will likely focus on addressing these questions through a combination of advanced synthetic methodologies, in-depth mechanistic studies employing both experimental and computational techniques, and the exploration of their utility in interdisciplinary fields. The continued investigation of this compound and its analogs will undoubtedly contribute to the expansion of the synthetic chemist's toolkit and pave the way for innovations in medicine, materials science, and beyond.

Q & A

Q. What are common synthetic routes for preparing derivatives of 3,4-diethoxycyclobutane-1,2-dione?

The compound is typically synthesized via nucleophilic substitution reactions. For example, monosquaramides are formed by reacting this compound with amines in ethanol under ambient conditions. A 1:1 molar ratio of amine to substrate, slow dropwise addition of the amine, and ethanol as the solvent minimize byproducts like symmetrical disquaramides. Purification often involves vacuum filtration or flash chromatography .

Q. What analytical methods are used to confirm the structure of derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are standard. For example, IR-LD spectroscopy has been employed to assign stereochemical configurations in cyclobutene-dione derivatives by analyzing characteristic carbonyl stretching frequencies (~1800 cm⁻¹) and alkoxy group vibrations .

Q. How does this compound compare to analogs like 3,4-dimethoxy or dibutoxy derivatives?

Substituents significantly alter reactivity and solubility. Ethoxy groups enhance solubility in polar aprotic solvents compared to methoxy groups, while longer alkoxy chains (e.g., butoxy) increase lipophilicity. Ethoxy derivatives also exhibit slower reaction kinetics in nucleophilic substitutions due to steric hindrance, requiring optimized conditions for efficient synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize symmetrical disquaramide byproducts?

Key strategies include:

- Stoichiometric control : Strict 1:1 molar ratio of amine to substrate.

- Solvent choice : Ethanol (200-proof) avoids side reactions seen with ethers or acetonitrile.

- Addition rate : Slow, dropwise addition of amine to the substrate solution.

- Temperature : Ambient conditions prevent thermal decomposition. These steps reduce disquaramide formation to <5% in monosquaramide syntheses .

Q. What methodologies address contradictions in reported reaction yields for squaramide derivatives?

Discrepancies often arise from solvent purity, amine nucleophilicity, or purification techniques. For example, using anhydrous ethanol and pre-dried substrates improves yields by 10–15%. Contradictions in yields (e.g., 70% vs. 85%) can be resolved by validating reagent purity via Karl Fischer titration and controlling humidity during synthesis .

Q. How do alkoxy substituents influence the compound’s reactivity in Diels-Alder reactions?

Ethoxy groups lower the dienophile activity of the cyclobutene-dione compared to electron-withdrawing groups (e.g., chlorine). However, they enable regioselective [4+2] cycloadditions with electron-rich dienes. Computational studies (DFT) show ethoxy substituents reduce the LUMO energy by ~1.2 eV, moderating reactivity while maintaining selectivity .

Q. What experimental designs are recommended for evaluating the biological activity of squaramide derivatives?

- In vitro assays : Use Leishmania promastigotes to assess anti-parasitic activity (IC₅₀ values).

- Mechanistic studies : Fluorescence quenching to probe interactions with parasitic enzymes (e.g., trypanothione reductase).

- Toxicity profiling : Mammalian cell viability assays (e.g., HEK293 cells) to determine selectivity indices. Recent studies report IC₅₀ values of 2–10 µM for anti-leishmanial squaramides, with low cytotoxicity (CC₅₀ > 100 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.